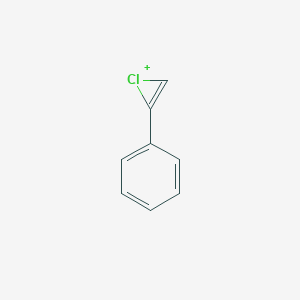![molecular formula C16H15NSe B14187728 2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate CAS No. 919488-40-7](/img/structure/B14187728.png)
2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate: is an organic compound that features a biphenyl structure with a methyl group at the 4’ position and a selenocyanate group attached to an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate typically involves the following steps:
-
Preparation of 4’-Methyl[1,1’-biphenyl]-4-yl ethyl bromide
Reactants: 4’-Methyl[1,1’-biphenyl]-4-yl ethanol and hydrobromic acid.
Conditions: Refluxing the mixture in the presence of a catalyst such as sulfuric acid.
-
Formation of 2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate
Reactants: 4’-Methyl[1,1’-biphenyl]-4-yl ethyl bromide and potassium selenocyanate.
Conditions: The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate: can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Seleninic acid derivatives.
Reduction: Selenol compounds.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential anticancer properties due to the unique biological activity of selenium-containing compounds.
Mécanisme D'action
The mechanism of action of 2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate involves its interaction with biological molecules through redox reactions. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where the compound can selectively induce apoptosis in cancer cells by disrupting their redox balance.
Comparaison Avec Des Composés Similaires
2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate: can be compared with other similar compounds such as:
4’-Methyl[1,1’-biphenyl]-4-yl ethyl selenol: Similar structure but with a selenol group instead of a selenocyanate group.
4’-Methyl[1,1’-biphenyl]-4-yl ethyl thiocyanate: Contains a thiocyanate group instead of a selenocyanate group.
4’-Methyl[1,1’-biphenyl]-4-yl ethyl isocyanate: Contains an isocyanate group instead of a selenocyanate group.
The uniqueness of 2-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl selenocyanate lies in the presence of the selenocyanate group, which imparts distinct chemical and biological properties compared to its sulfur and nitrogen analogs.
Propriétés
Numéro CAS |
919488-40-7 |
|---|---|
Formule moléculaire |
C16H15NSe |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
2-[4-(4-methylphenyl)phenyl]ethyl selenocyanate |
InChI |
InChI=1S/C16H15NSe/c1-13-2-6-15(7-3-13)16-8-4-14(5-9-16)10-11-18-12-17/h2-9H,10-11H2,1H3 |
Clé InChI |
KSDKGGAZBWFCEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CC[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)


![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)
![2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14187699.png)

![2-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14187709.png)



amino}ethan-1-ol](/img/structure/B14187736.png)
